

Spectroscopic data analysis of 1,1,2-Trimethylcyclohexane (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1,1,2-Trimethylcyclohexane

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Spectroscopic Analysis of 1,1,2-Trimethylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **1,1,2-trimethylcyclohexane**, a saturated monocyclic hydrocarbon. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive resource for the structural elucidation of this compound. Detailed experimental protocols and visual workflows are included to support researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,1,2-trimethylcyclohexane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally verified high-resolution ^1H and ^{13}C NMR data for **1,1,2-trimethylcyclohexane** is not publicly available in the searched databases, the expected spectral features can be predicted based on the molecular structure. The data is known to be available in specialized databases such as Wiley's SpectraBase.

^1H NMR (Proton NMR)

The proton NMR spectrum is expected to show complex overlapping signals in the aliphatic region, characteristic of a saturated cyclic system. The protons on the cyclohexane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The three methyl groups will likely appear as distinct singlets or doublets, depending on their position and neighboring protons.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum for **1,1,2-trimethylcyclohexane** is confirmed to be available in databases like SpectraBase, as recorded on a VARIAN XL100 instrument.^[1] Based on the structure, which has nine carbon atoms, a number of distinct signals are expected in the aliphatic region, corresponding to the quaternary, tertiary, and secondary carbons of the cyclohexane ring, as well as the carbons of the three methyl groups.

Infrared (IR) Spectroscopy

The infrared spectrum of **1,1,2-trimethylcyclohexane** is characteristic of a saturated hydrocarbon. The primary absorptions are due to C-H stretching and bending vibrations. A gas-phase spectrum is available from the NIST Mass Spectrometry Data Center.

Wavenumber (cm ⁻¹)	Intensity	Vibration Type
~2850 - 3000	Strong	C-H Stretch (sp ³ hybridized)
~1450 - 1470	Medium	CH ₂ Scissoring (bending)
~1375	Medium	CH ₃ Symmetric Bending

Mass Spectrometry (MS)

The mass spectrum of **1,1,2-trimethylcyclohexane** provides valuable information about its molecular weight and fragmentation pattern. Data is available from the NIST Mass Spectrometry Data Center.^{[1][2]}

m/z	Relative Intensity	Proposed Fragment
126	Low	$[M]^+$ (Molecular Ion)
111	High	$[M - CH_3]^+$
69	Very High (Base Peak)	$[C_5H_9]^+$
56	High	Further Fragmentation
55	High	Further Fragmentation
41	High	Further Fragmentation

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **1,1,2-trimethylcyclohexane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra for the structural elucidation of **1,1,2-trimethylcyclohexane**.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-25 mg of **1,1,2-trimethylcyclohexane** in a suitable deuterated solvent (e.g., $CDCl_3$, C_6D_6) to a final volume of 0.5-0.7 mL in a clean, dry NMR tube.
 - Ensure the solution is homogeneous and free of any particulate matter.
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- 1H NMR Acquisition:

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a standard one-dimensional ^1H NMR spectrum using a pulse angle of 30-45 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Set the spectral width to cover the expected chemical shift range for aliphatic protons (e.g., 0-5 ppm).
- The relaxation delay should be set to at least 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum to obtain singlets for all carbon signals.
 - Use a pulse angle of 30-45 degrees and a significantly larger number of scans compared to the ^1H NMR experiment due to the lower natural abundance of ^{13}C .
 - Set the spectral width to cover the expected chemical shift range for aliphatic carbons (e.g., 0-60 ppm).
 - A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
 - Integrate the signals in the ^1H NMR spectrum and pick the peaks in both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1,1,2-trimethylcyclohexane** by analyzing its vibrational modes.

Methodology:

- Sample Preparation:
 - As **1,1,2-trimethylcyclohexane** is a liquid at room temperature, the neat liquid can be analyzed.
 - Place a drop of the liquid onto the surface of one salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top to create a thin liquid film between the plates.
- Instrumentation:
 - A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.
 - Place the salt plate assembly in the sample holder of the spectrometer.
 - Acquire the IR spectrum over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$).
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1,1,2-trimethylcyclohexane**.

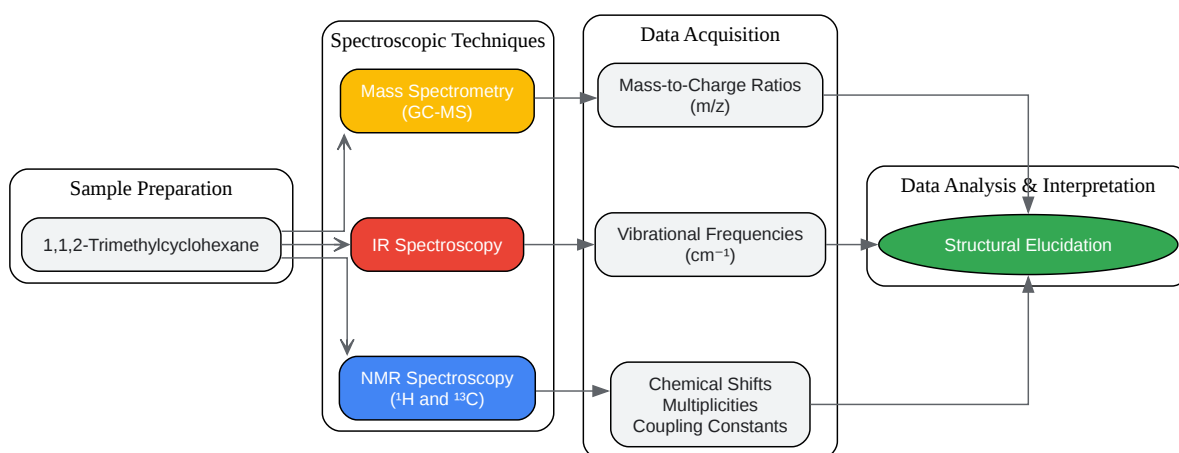
Methodology:

- Sample Introduction:
 - Due to its volatility, **1,1,2-trimethylcyclohexane** is ideally suited for analysis by gas chromatography-mass spectrometry (GC-MS).
 - Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) into the GC injector.
- Instrumentation:
 - A GC-MS system, consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
- Gas Chromatography:
 - Use a non-polar capillary column (e.g., DB-5ms) suitable for separating hydrocarbons.
 - Employ a temperature program to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).
 - Helium is typically used as the carrier gas.
- Mass Spectrometry:
 - The eluent from the GC column is directed into the ion source of the mass spectrometer.
 - Use electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.
 - Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).
- Data Analysis:

- Analyze the mass spectrum corresponding to the GC peak of **1,1,2-trimethylcyclohexane**.
- Identify the molecular ion peak and the major fragment ions.
- Propose fragmentation pathways consistent with the observed peaks.

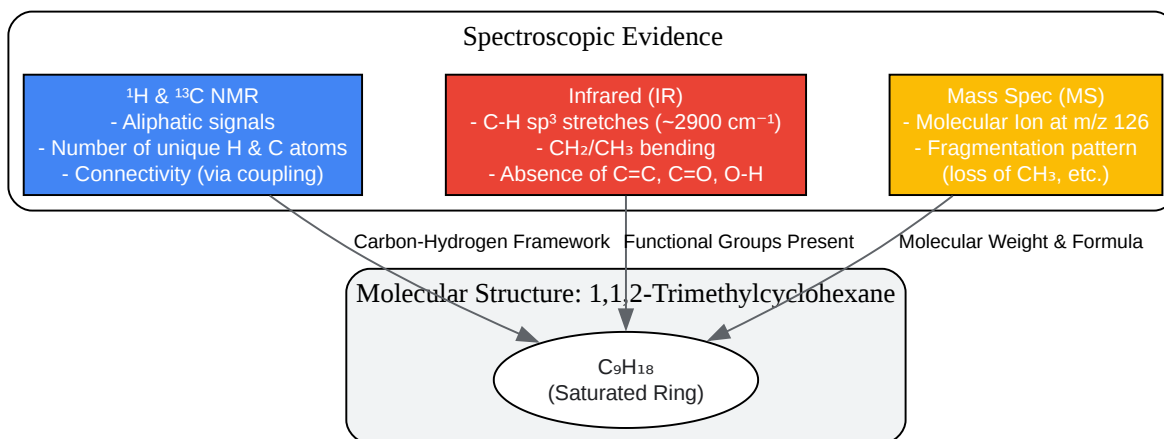
Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationship between the data and the molecular structure.



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Caption: Workflow for the spectroscopic analysis of **1,1,2-trimethylcyclohexane**.



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Caption: Relationship between spectroscopic data and structural elucidation.

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